molecular formula C14H19N3O B3437839 1-(phenylhydrazono)-1-(1-piperidinyl)acetone

1-(phenylhydrazono)-1-(1-piperidinyl)acetone

Cat. No. B3437839
M. Wt: 245.32 g/mol
InChI Key: NALFAXXTLNZJAC-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(phenylhydrazono)-1-(1-piperidinyl)acetone, also known as PPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPA is a yellow crystalline powder that has a molecular weight of 274.37 g/mol. It has a melting point of 133-134 °C and is soluble in organic solvents such as ethanol and chloroform.

Mechanism of Action

The mechanism of action of 1-(phenylhydrazono)-1-(1-piperidinyl)acetone is not fully understood. However, it is believed that 1-(phenylhydrazono)-1-(1-piperidinyl)acetone exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1-(phenylhydrazono)-1-(1-piperidinyl)acetone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(phenylhydrazono)-1-(1-piperidinyl)acetone has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(phenylhydrazono)-1-(1-piperidinyl)acetone has been found to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant effects. 1-(phenylhydrazono)-1-(1-piperidinyl)acetone has also been shown to reduce the levels of cholesterol and triglycerides in the blood, which may be beneficial for the treatment of hyperlipidemia.

Advantages and Limitations for Lab Experiments

1-(phenylhydrazono)-1-(1-piperidinyl)acetone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 1-(phenylhydrazono)-1-(1-piperidinyl)acetone is also readily soluble in organic solvents, which makes it easy to handle and use in various experiments. However, 1-(phenylhydrazono)-1-(1-piperidinyl)acetone has some limitations, including its potential toxicity and the lack of information on its long-term effects.

Future Directions

There are several future directions for the study of 1-(phenylhydrazono)-1-(1-piperidinyl)acetone. One area of research is the development of 1-(phenylhydrazono)-1-(1-piperidinyl)acetone-based drugs for the treatment of cancer and viral infections. Another area of research is the investigation of the potential use of 1-(phenylhydrazono)-1-(1-piperidinyl)acetone in the treatment of neurological disorders such as depression and Parkinson's disease. Further studies are also needed to determine the long-term effects and toxicity of 1-(phenylhydrazono)-1-(1-piperidinyl)acetone and to optimize the synthesis methods for the compound.

Scientific Research Applications

1-(phenylhydrazono)-1-(1-piperidinyl)acetone has been widely investigated for its potential applications in various fields of science. In medicinal chemistry, 1-(phenylhydrazono)-1-(1-piperidinyl)acetone has been studied for its antitumor, antiviral, and antibacterial activities. 1-(phenylhydrazono)-1-(1-piperidinyl)acetone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus.

properties

IUPAC Name

(1E)-1-(phenylhydrazinylidene)-1-piperidin-1-ylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-12(18)14(17-10-6-3-7-11-17)16-15-13-8-4-2-5-9-13/h2,4-5,8-9,15H,3,6-7,10-11H2,1H3/b16-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALFAXXTLNZJAC-JQIJEIRASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NNC1=CC=CC=C1)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=N\NC1=CC=CC=C1)/N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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